molecular formula C18H27NO2 B1667182 2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide CAS No. 1026926-30-6

2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide

Cat. No. B1667182
M. Wt: 289.4 g/mol
InChI Key: TWIXURCZKWRQTJ-UHFFFAOYSA-N
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Description

BMS-199945 is an inhibitor of Influenza H1N1 Virus.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods: A simple and high-yield synthesis method for (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a related compound, has been developed, starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).
  • Antidopaminergic Properties: (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its derivatives have been synthesized, showing potential as antipsychotic agents (Högberg et al., 1990).

Biological Activities

  • Neuroprotective Activity: A derivative compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, has shown significant inhibitory selectivity against histone deacetylase 6, with potential applications in Alzheimer's disease treatment (Lee et al., 2018).
  • Antifungal Agents: Some new 2-hydroxy benzamide derivatives have been synthesized and evaluated for their antifungal activity, showcasing the compound's versatility in pharmaceutical applications (Narayana et al., 2004).
  • Antibacterial and Antifungal Activities: 2-Hydroxy-N-methylbenzamide and its derivatives have been studied for their bactericidal and fungicidal properties, particularly against strains like MRSA (Zadrazilova et al., 2015).

Structural Studies and Applications

  • Crystal Structure Analysis: The crystal structure of 2-Hydroxy-N-methylbenzamide has been determined, providing valuable information for further pharmaceutical applications (Pertlik, 1992).
  • Molecular Interaction Analysis: A study on N-hydroxy-2-(4-methylbenzamido)benzamide detailed its crystal structure and molecular interactions, emphasizing the importance of structural analysis in drug design (Ibnouf et al., 2021).

properties

CAS RN

1026926-30-6

Product Name

2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-[(1,3,3-trimethylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C18H27NO2/c1-13-6-7-15(20)14(10-13)16(21)19-12-18(4)9-5-8-17(2,3)11-18/h6-7,10,20H,5,8-9,11-12H2,1-4H3,(H,19,21)

InChI Key

TWIXURCZKWRQTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2(CCCC(C2)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2(CCCC(C2)(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-199945;  BMS 199945;  BMS199945.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide
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2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide
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2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide
Reactant of Route 4
2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide
Reactant of Route 5
2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide
Reactant of Route 6
2-Hydroxy-5-methyl-N-((1,3,3-trimethylcyclohexyl)methyl)benzamide

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